![molecular formula C16H22N2O B4303224 3-{[2-(dimethylamino)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B4303224.png)
3-{[2-(dimethylamino)ethyl]amino}-5-phenylcyclohex-2-en-1-one
Overview
Description
3-{[2-(dimethylamino)ethyl]amino}-5-phenylcyclohex-2-en-1-one, also known as DMPEA, is a cyclic compound that has been of great interest to the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 3-{[2-(dimethylamino)ethyl]amino}-5-phenylcyclohex-2-en-1-one is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways in the body. It has been shown to interact with acetylcholinesterase, an enzyme that plays a key role in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. 3-{[2-(dimethylamino)ethyl]amino}-5-phenylcyclohex-2-en-1-one has also been shown to possess antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-{[2-(dimethylamino)ethyl]amino}-5-phenylcyclohex-2-en-1-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, which may improve cognitive function and memory. 3-{[2-(dimethylamino)ethyl]amino}-5-phenylcyclohex-2-en-1-one has also been shown to possess antioxidant properties, which may protect against oxidative stress and prevent cellular damage. Additionally, 3-{[2-(dimethylamino)ethyl]amino}-5-phenylcyclohex-2-en-1-one has been shown to possess anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
3-{[2-(dimethylamino)ethyl]amino}-5-phenylcyclohex-2-en-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It also possesses a wide range of biological activities, which makes it a versatile compound for studying various signaling pathways in the body. However, there are also some limitations to using 3-{[2-(dimethylamino)ethyl]amino}-5-phenylcyclohex-2-en-1-one in lab experiments. It has not been extensively studied in vivo, and its exact mechanism of action is not fully understood.
Future Directions
There are several future directions for research involving 3-{[2-(dimethylamino)ethyl]amino}-5-phenylcyclohex-2-en-1-one. One area of interest is its potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits. Additionally, 3-{[2-(dimethylamino)ethyl]amino}-5-phenylcyclohex-2-en-1-one may have applications in the field of drug discovery, as it possesses a wide range of biological activities that may be useful for developing new drugs. Further research is needed to explore these potential applications and to fully understand the biochemical and physiological effects of 3-{[2-(dimethylamino)ethyl]amino}-5-phenylcyclohex-2-en-1-one.
Scientific Research Applications
3-{[2-(dimethylamino)ethyl]amino}-5-phenylcyclohex-2-en-1-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to possess a wide range of biological activities, such as inhibition of acetylcholinesterase, antioxidant properties, and anti-inflammatory effects. 3-{[2-(dimethylamino)ethyl]amino}-5-phenylcyclohex-2-en-1-one has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
3-[2-(dimethylamino)ethylamino]-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-18(2)9-8-17-15-10-14(11-16(19)12-15)13-6-4-3-5-7-13/h3-7,12,14,17H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEVQGLBWLAOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC(=O)CC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohex-2-enone, 3-(2-dimethylaminoethylamino)-5-phenyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



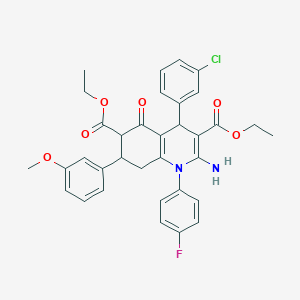
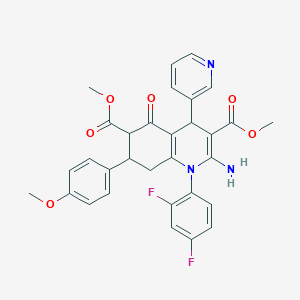
![4-phenyl-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303164.png)
![1-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303180.png)
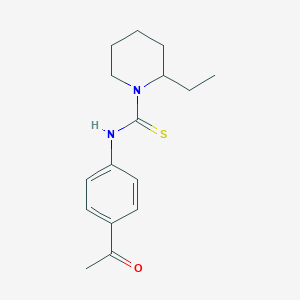
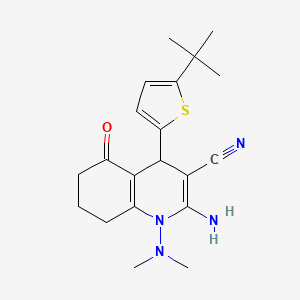
![2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile](/img/structure/B4303214.png)
![ethyl 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4303220.png)
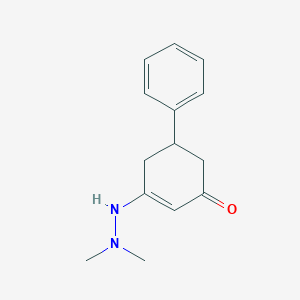
![4-(4-chlorophenyl)-N-[1-(4-hydroxyphenyl)ethyl]-4-oxobutanamide](/img/structure/B4303228.png)
![N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B4303236.png)
![N-[1-(4-hydroxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4303243.png)
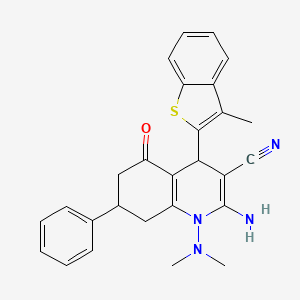
![N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B4303254.png)